(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate
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Overview
Description
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a 3,5-dichlorobenzyl group and a tert-butoxycarbonyl-protected aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, to form the intermediate chloroethylmorpholine.
Introduction of the 3,5-Dichlorobenzyl Group: The intermediate is then reacted with 3,5-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 3,5-dichlorobenzyl group.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the tert-butoxycarbonyl-protected aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Deprotection: Trifluoroacetic acid, hydrochloric acid, or aluminum chloride for selective cleavage.
Major Products
Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.
Substituted Derivatives: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzyl 2-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)morpholine-4-carboxylate: Similar structure with a methyl group instead of a hydrogen on the aminoethyl group.
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)morpholine-4-carboxylate: Lacks the 3,5-dichlorobenzyl group.
Properties
Molecular Formula |
C19H26Cl2N2O5 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C19H26Cl2N2O5/c1-19(2,3)28-17(24)22-5-4-16-11-23(6-7-26-16)18(25)27-12-13-8-14(20)10-15(21)9-13/h8-10,16H,4-7,11-12H2,1-3H3,(H,22,24) |
InChI Key |
MGKOPUXYVBFWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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